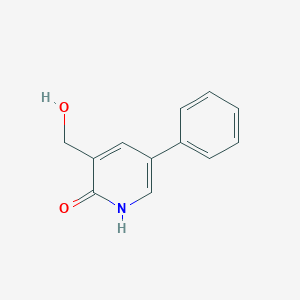

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

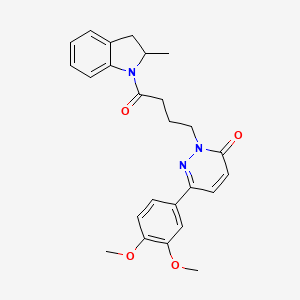

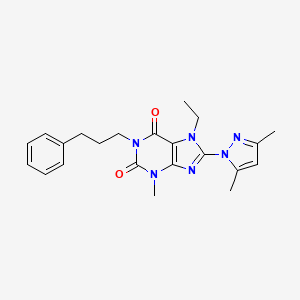

The compound seems to be a complex organic molecule. It contains a fluorobenzyl group, an oxadiazol group, and a phenoxyacetamide group .

Synthesis Analysis

The synthesis of similar compounds often involves electrophilic aromatic substitution reactions . The fluorobenzyl group could potentially be introduced through a reaction with 4-Fluorobenzylamine .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques like 19F NMR . This technique can provide a wealth of molecular structure information as well as its associated chemical environment .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques . For example, 19F NMR can be used to evaluate fluoroorganic compounds .Applications De Recherche Scientifique

Receptor Affinity and Anticonvulsant Activity

Compounds similar to N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide have been designed and synthesized as novel benzodiazepine analogues. Some of these compounds exhibit significant binding affinity to the GABAA/benzodiazepine receptor complex, demonstrating superior or comparable efficacy to diazepam in increasing seizure thresholds in pentylenetetrazole-induced convulsions (Mashayekh et al., 2014). This suggests their potential application in developing new anticonvulsant therapies.

Insecticidal Activity

Research has also explored the synthesis of 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups, leading to compounds with low insecticidal activity against certain crop pests (Mohan et al., 2004). These findings could guide the development of novel insecticides.

Radiochemistry and Biological Studies

1,3,4-Oxadiazole derivatives have been labeled with positron-emitting fluorine-18 for biological studies, such as investigating benzodiazepine receptor ligands' anticonvulsant activity through PET imaging (Jalilian et al., 2000). This application demonstrates the role of these compounds in advancing neuroimaging techniques and studying neurological disorders.

Anticonvulsant Agents Design

Further studies have focused on the design and synthesis of new 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles as anticonvulsant agents. Introducing specific substituents has led to compounds with enhanced anticonvulsant activity, mediated through benzodiazepine receptors mechanism (Zarghi et al., 2008). This underscores their potential in creating more effective treatments for epilepsy and seizure disorders.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withBeta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide in neural cells, a key process in the development of Alzheimer’s disease .

Mode of Action

It is likely that it interacts with its target enzyme to modulate its activity, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Given its potential interaction with beta-secretase 1, it may influence the amyloidogenic pathway in neural cells .

Pharmacokinetics

Similar compounds have been found to have a half-life of around 626 ± 40 minutes in human liver microsomes . This suggests that the compound may have a relatively short duration of action in the body.

Result of Action

Based on its potential interaction with beta-secretase 1, it may influence the production of beta-amyloid peptide in neural cells . This could potentially have implications for the treatment of neurodegenerative diseases such as Alzheimer’s.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3/c18-13-8-6-12(7-9-13)10-16-20-21-17(24-16)19-15(22)11-23-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHXJEYIMMXVSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)

![8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2915375.png)

![N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide](/img/structure/B2915383.png)

![(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-methylpiperidino)methanone](/img/structure/B2915387.png)

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2915390.png)

![Methyl 5-({(4-methylphenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B2915396.png)